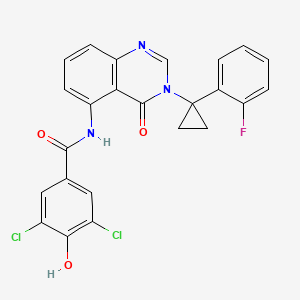
Hsd17B13-IN-75
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-75 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-75 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with distilled water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
化学反应分析
Types of Reactions: Hsd17B13-IN-75 undergoes various chemical reactions, including oxidation and reduction. These reactions are facilitated by the enzyme HSD17B13, which acts as an oxidoreductase, interconverting ketones and secondary alcohols at different positions of steroidal substrates .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, and Tween 80. The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .
Major Products: The major products formed from the reactions involving this compound are primarily related to its interaction with lipid droplets and the subsequent modulation of lipid metabolism in the liver .
科学研究应用
Hsd17B13-IN-75 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH. The compound’s ability to modulate lipid droplet formation and degradation makes it a promising candidate for developing new treatments for liver diseases .
作用机制
Hsd17B13-IN-75 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The compound’s mechanism of action involves the modulation of pathways related to lipid metabolism and inflammation .
相似化合物的比较
Hsd17B13-IN-75 is unique in its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting HSD17B1 and HSD17B2. this compound is distinct in its ability to modulate lipid droplet formation and its potential therapeutic applications in liver diseases .
List of Similar Compounds:- Inhibitors of hydroxysteroid 17-beta dehydrogenase 1 (HSD17B1)
- Inhibitors of hydroxysteroid 17-beta dehydrogenase 2 (HSD17B2)
- Other lipid droplet-associated protein inhibitors
属性
分子式 |
C24H16Cl2FN3O3 |
|---|---|
分子量 |
484.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[3-[1-(2-fluorophenyl)cyclopropyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H16Cl2FN3O3/c25-15-10-13(11-16(26)21(15)31)22(32)29-19-7-3-6-18-20(19)23(33)30(12-28-18)24(8-9-24)14-4-1-2-5-17(14)27/h1-7,10-12,31H,8-9H2,(H,29,32) |
InChI 键 |
ORMWHZIHJJKVPV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2F)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


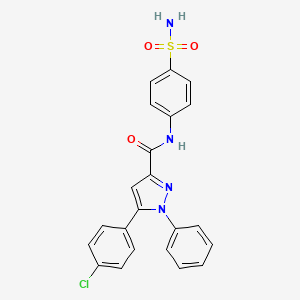
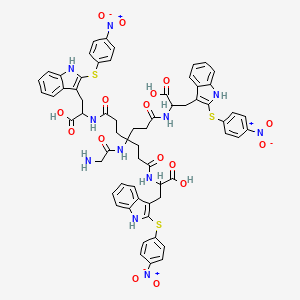
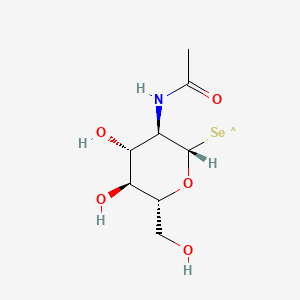

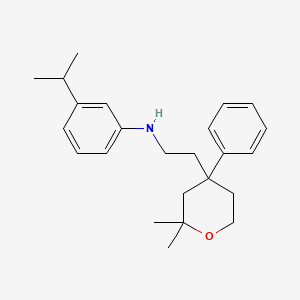
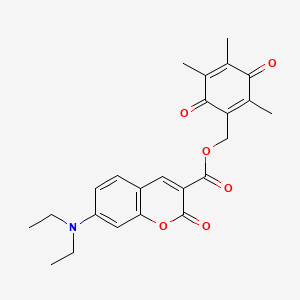


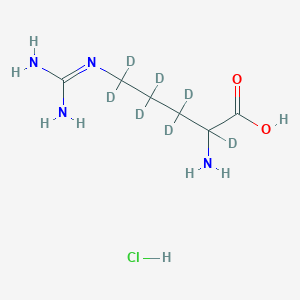
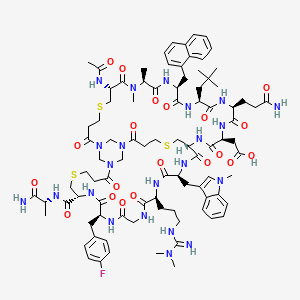
![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)
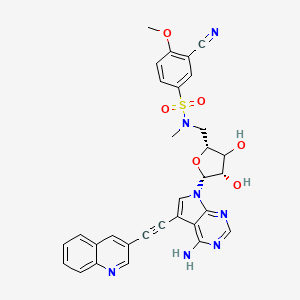
![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
